N-(2-Fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide
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Overview
Description
N-(2-Fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes a fluorinated phenyl group, a thiomorpholine ring, and a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the fluorinated phenyl group and the thiomorpholine ring. Common reagents used in these reactions include fluorinated anilines, thiomorpholine, and various coupling agents. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrazolo[1,5-a]pyrazine core are replaced with other groups using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., H₂O₂, KMnO₄), reducing agents (e.g., NaBH₄, LiAlH₄), and various halogens or alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer double bonds or functional groups .
Scientific Research Applications
N-(2-Fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes and interactions, particularly in the development of fluorescent probes and imaging agents.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of N-(2-Fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
N-(2-Fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and substituents. .
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern and are often studied for their anticancer and antimicrobial activities
Pyrazolo[4,3-e][1,2,4]triazines: These compounds have an additional nitrogen atom in the ring system and are explored for their potential as enzyme inhibitors and therapeutic agents
Properties
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c1-12-3-4-15(14(20)9-12)22-19(26)16-10-17-18(24-5-7-27-8-6-24)21-13(2)11-25(17)23-16/h3-4,9-11H,5-8H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLUCXZUGMFUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN3C=C(N=C(C3=C2)N4CCSCC4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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